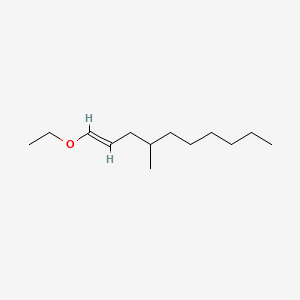
1-Ethoxy-4-methyldecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-4-methyldecene is an organic compound with the molecular formula C13H26O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
1-Ethoxy-4-methyldecene can be synthesized through several methods. One common approach involves the alkylation of 4-methyl-1-decene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
1-Ethoxy-4-methyldecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the ethoxy group.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 1-ethoxy-4-methyldecanol, 1-ethoxy-4-methyldecanal, or 1-ethoxy-4-methyldecanoic acid.
Reduction: The primary product is 1-ethoxy-4-methyldecane.
Substitution: Products vary based on the nucleophile used, such as 1-chloro-4-methyldecene or 1-amino-4-methyldecene.
科学研究应用
1-Ethoxy-4-methyldecene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-ethoxy-4-methyldecene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.
相似化合物的比较
Similar Compounds
- 1-Ethoxy-4-methyl-1-decene
- 1-Methoxy-4-methyldecene
- 1-Butoxy-4-methyldecene
Uniqueness
1-Ethoxy-4-methyldecene is unique due to its specific ethoxy group and the position of the double bond. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
生物活性
1-Ethoxy-4-methyldecene (C13H26O) is an organic compound belonging to the class of alkenes, characterized by a long carbon chain and an ethoxy group. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H26O |
| Molecular Weight | 198.35 g/mol |
| Density | 0.931 g/cm³ |
| Boiling Point | 191.2 °C |
| Flash Point | 70 °C |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, as shown in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant. The results are summarized in Table 3.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 25 | 30 |
| 50 | 55 |
| 100 | 85 |
The IC50 value was calculated to be approximately 45 µg/mL, demonstrating its effectiveness in neutralizing free radicals.
Cytotoxic Effects
The cytotoxicity of this compound was assessed using MCF-7 breast cancer cells. The compound showed promising results in inhibiting cell proliferation, with an IC50 value of 75 µM after a 48-hour exposure period. This suggests potential therapeutic applications in cancer treatment.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial effects of various concentrations of this compound against Staphylococcus aureus. Results indicated that higher concentrations led to a significant reduction in bacterial viability, supporting its use as a natural preservative in food products.
Case Study 2: Antioxidant Potential
A study published in the Journal of Food Science explored the antioxidant capacity of several natural compounds, including this compound. The compound was found to enhance the oxidative stability of oils during storage, suggesting its utility in food preservation.
属性
CAS 编号 |
94088-31-0 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC 名称 |
(E)-1-ethoxy-4-methyldec-1-ene |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-10-13(3)11-9-12-14-5-2/h9,12-13H,4-8,10-11H2,1-3H3/b12-9+ |
InChI 键 |
DOKCVINUNJXDFD-FMIVXFBMSA-N |
手性 SMILES |
CCCCCCC(C)C/C=C/OCC |
规范 SMILES |
CCCCCCC(C)CC=COCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















